2-Bromo-5-fluoro-4-iodobenzonitrile
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Overview
Description
2-Bromo-5-fluoro-4-iodobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core. The molecular formula is C7H2BrFIN, and it has a molecular weight of approximately 329.90 g/mol . The compound is used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-4-iodobenzonitrile typically involves multi-step reactions. One common method includes the halogenation of benzonitrile derivatives. For instance, starting with a fluorobenzonitrile, bromination and iodination can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the nitrile group can be involved in oxidation or reduction reactions under specific conditions.
Major products formed from these reactions include substituted benzonitriles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Bromo-5-fluoro-4-iodobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
2-Fluoro-4-iodobenzonitrile: Similar in structure but lacks the bromine atom, making it less versatile in certain synthetic applications.
2-Bromo-5-fluorobenzonitrile: Lacks the iodine atom, which may limit its use in specific coupling reactions.
2-Bromo-4-fluoro-5-iodobenzonitrile: An isomer with different positioning of halogen atoms, which can affect its reactivity and application.
The uniqueness of this compound lies in its combination of three different halogen atoms, providing a unique reactivity profile and making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C7H2BrFIN |
---|---|
Molecular Weight |
325.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
InChI Key |
MNZGJBCWWSKZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)C#N |
Origin of Product |
United States |
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